N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide
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Overview
Description
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is known for its presence as an impurity in the antiviral drug Abacavir . It is a carbocyclic synthetic nucleoside analog and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves several steps. One of the methods includes the hydrolysis of a silyl protecting group in a cyclopentene derivative under the action of ion-exchange resins or tetrabutylammonium fluoride . This is followed by ring opening with aqueous ethylamine, leading to the formation of amido alcohol . The protection of the hydroxyl group and subsequent epoxidation-fragmentation steps result in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents under specific conditions.
Major Products
The major products formed from these reactions include cyclopentenone derivatives and various substituted cyclopentene compounds .
Scientific Research Applications
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves its conversion by cellular enzymes to active metabolites . These metabolites interact with molecular targets such as nucleic acids and proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetamide: This compound is a bioisostere of prostamides and exhibits similar chemical properties.
tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate: Another similar compound with applications in organic synthesis.
Uniqueness
N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide is unique due to its specific structure and the presence of both hydroxymethyl and acetamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h2-3,7-8,10H,4-5H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSLVBYLHIRGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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